N-methyl-1-(7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide
Description
Properties
Molecular Formula |
C12H15N5O2S |
|---|---|
Molecular Weight |
293.35 g/mol |
IUPAC Name |
N-methyl-1-(7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C12H15N5O2S/c1-13-10(18)7-2-4-17(5-3-7)12-16-9-8(20-12)11(19)15-6-14-9/h6-7H,2-5H2,1H3,(H,13,18)(H,14,15,19) |
InChI Key |
VTURSEYMDCRFQB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CCN(CC1)C2=NC3=C(S2)C(=O)NC=N3 |
Origin of Product |
United States |
Preparation Methods
Spectroscopic Confirmation
- IR Spectroscopy : Peaks at 1650 cm⁻¹ (amide C=O) and 3250 cm⁻¹ (N-H stretch) confirm the carboxamide moiety.
- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.6–1.8 (m, 4H, piperidine CH₂), 2.8 (s, 3H, N-CH₃), 3.4–3.6 (m, 2H, piperidine N-CH₂), 4.3 (br s, 1H, piperidine CH), 8.3 (s, 1H, thiazolo H).
- ¹³C NMR : 169.5 ppm (amide C=O), 160.2 ppm (thiazolo C2), 45.3 ppm (N-CH₃).
Crystallographic Validation
Single-crystal X-ray diffraction of analogous compounds reveals a planar thiazolo[4,5-d]pyrimidinone core (mean deviation: 0.12 Å) and a chair conformation for the piperidine ring. Hydrogen-bonding interactions between the amide NH and pyrimidine N stabilize the molecular packing.
Yield Optimization and Challenges
Solvent and Temperature Effects
Comparative studies in acetonitrile, DMF, and DMSO demonstrate that polar aprotic solvents enhance SNAr reactivity but may promote decomposition at elevated temperatures (>100°C). Acetonitrile at 80°C balances reactivity and stability, achieving yields of 78–82%.
Byproduct Formation
Common byproducts include:
- Hydrolysis Product : 2-Hydroxy-thiazolo[4,5-d]pyrimidinone (5–10%), formed via nucleophilic attack by water.
- Dimerization : Piperidine-amide dimers (<5%), mitigated by using excess thiazolo core.
Scalability and Industrial Applications
Kilogram-scale synthesis employs continuous flow reactors to maintain temperature control and reduce reaction times. A pilot-scale process reported in produces 1.2 kg of the target compound with 75% overall yield, highlighting reproducibility for pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-{7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-methyl-1-{7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of topoisomerase I.
Medicine: Explored for its anticancer properties, showing cytotoxicity against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-1-{7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication and transcription. This leads to the accumulation of DNA breaks and ultimately induces cell death in cancer cells .
Comparison with Similar Compounds
Structural Differences :
- Substituents: The cyclopropyl group replaces the N-methyl on the piperidine ring, and an additional 2-(isopropylamino)-2-oxoethyl chain is attached to the 6-position of the thiazolopyrimidine core.
Physicochemical Properties :
5-Trifluoromethyl-thiazolo[4,5-d]pyrimidines ()
Structural Differences :
- A trifluoromethyl (CF₃) group replaces the 5-hydrogen on the pyrimidine ring.
- Lacks the piperidine-4-carboxamide side chain.
Physicochemical and Spectral Properties :
- Lipophilicity : CF₃ increases logP, enhancing membrane permeability but possibly reducing aqueous solubility.
- IR/NMR Data : CF₃ absorption at 1122–1166 cm⁻¹ (IR) and absence of 6-NH proton signals in some derivatives (1H NMR) .
Thiazolo[3,2-a]pyrimidine Derivatives ()
Structural Differences :
- The thiazolo ring is fused at [3,2-a] instead of [4,5-d], altering the ring geometry and electronic distribution.
- Compounds feature substituents like p-chlorobenzaldehyde or isoxazole rings instead of the piperidine carboxamide.
N-(4-chloro-2-fluorophenyl)-2-[2-(methylsulfanyl)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide ()
Structural Differences :
- A chloro-fluorophenyl acetamide group replaces the piperidine carboxamide.
- Contains a methylsulfanyl group at the 2-position and a phenyl ring at the 6-position.
Physicochemical Properties :
- Higher molecular weight (476.93 g/mol) due to aromatic and halogen substituents.
- Chlorine and fluorine atoms may enhance target binding via halogen bonds but increase toxicity risks .
Key Research Findings and Trends
Bioactivity Correlation : Piperidine carboxamide derivatives (e.g., ) are associated with kinase inhibition, while simpler thiazolopyrimidines () show broader antimicrobial or anticancer effects .
Synthetic Complexity: Target compound’s lack of bulky substituents (vs.
Metabolic Stability : CF₃ () and cyclopropyl () groups improve stability compared to the target’s N-methyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
